Product packaging for Beta-defensin 103(Cat. No.:)

Beta-defensin 103

Cat. No.: B1578091
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Beta-defensin 103 within the Defensin (B1577277) Family

Defensins are a family of cysteine-rich, positively charged peptides found across a wide range of organisms and are fundamental to innate immunity. prospecbio.commdpi.com In mammals, defensins are broadly categorized into alpha-defensins and beta-defensins, which differ in their tissue distribution, genomic organization, and the pairing of their characteristic disulfide bonds. sinobiological.com Beta-defensins are predominantly produced by epithelial cells in tissues such as the skin, respiratory tract, and urogenital tract. mdpi.comsinobiological.com

This compound, also widely known in human studies as Human Beta-defensin 3 (hBD-3), is a prominent member of the beta-defensin subfamily. sinobiological.comontosight.ai It is encoded by the DEFB103A and DEFB103B genes located on chromosome 8p23.1. wikipedia.orggenecards.org Structurally, the peptide is defined by a conserved pattern of six cysteine residues that form three intramolecular disulfide bonds. ontosight.aibiorxiv.org This rigid structure is essential for its biological activity. ontosight.ai

The primary function of this compound is its broad-spectrum microbicidal action against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and some viruses. prospecbio.comgenecards.orggenecards.org Beyond directly killing microbes, this compound serves as a vital link between the innate and adaptive immune systems. sinobiological.comphysiology.org It functions as a chemoattractant, recruiting immune cells such as T-lymphocytes, monocytes, and dendritic cells to sites of infection and inflammation. sinobiological.comroyalsocietypublishing.org

General Properties of this compound (Human)
Protein Names This compound, Beta-defensin 3 (hBD-3) uniprot.org
Gene Name DEFB103A, DEFB103B uniprot.org
Amino Acid Count (Precursor) 67 rcsb.orgresearchgate.net
Amino Acid Count (Mature Peptide) 45 prospecbio.com
Molecular Mass (Mature Peptide) ~5.16 kDa prospecbio.com
Key Structural Feature Six-cysteine motif forming three disulfide bonds ontosight.ai

Historical Context of this compound Discovery and Initial Characterization

The discovery of this compound occurred in 2001 through a genomics-based strategy. researchgate.net Researchers investigating a region of human chromosome 8p22-p23, known to house a cluster of defensin genes, identified a novel gene sequence with the characteristic features of a beta-defensin. researchgate.net This new molecule was named human beta-defensin-3 (hBD-3). researchgate.net The gene was found just upstream of the gene for human beta-defensin-2 (HBD-2). researchgate.net Concurrently, another research group isolated the peptide directly from the skin scales of psoriasis patients. nih.gov

Initial characterization revealed that the full gene product was a 67-amino acid peptide, which is processed into a mature, active peptide of 45 amino acids. prospecbio.comresearchgate.net Early functional studies quickly established its remarkable antimicrobial potency. Unlike many other defensins, its activity was found to be effective even in high-salt environments, a condition that typically inhibits such peptides. nih.gov These initial studies demonstrated its broad-spectrum efficacy against various microorganisms. genecards.org Furthermore, its expression was shown to be inducible by pro-inflammatory signals, such as Interleukin-1 beta (IL-1β), confirming its role as an inducible component of the host defense system. researchgate.net

Antimicrobial Spectrum of this compound
Gram-Positive Bacteria Staphylococcus aureus (including methicillin-resistant strains, MRSA), Enterococcus faecium (including vancomycin-resistant strains, VRE), Streptococcus pyogenes genecards.orggenecards.org
Gram-Negative Bacteria Escherichia coli, Pseudomonas aeruginosa genecards.orggenecards.org
Fungi Candida albicans genecards.orggenecards.org

Contemporary Academic Research Significance of this compound

The academic significance of this compound has expanded considerably since its discovery. While its role as a natural antibiotic remains a key area of interest, particularly with the global challenge of antibiotic resistance, much of the current research focuses on its multifaceted immunomodulatory functions. prospecbio.comontosight.ai

Modern research investigates hBD-3 as a signaling molecule that shapes immune responses. It is known to bind to chemokine receptors, such as CCR6, which allows it to guide immune cells and influence the inflammatory landscape. sinobiological.comwikipedia.org This function places it at the crossroads of host defense, inflammation, and tissue repair. wikipedia.orgnih.gov

Consequently, this compound is studied in the context of numerous diseases. Its dysregulation has been associated with chronic inflammatory conditions like psoriasis, atopic dermatitis, and Crohn's disease. ontosight.ainih.govnih.gov Research also explores its dual role in cancer, where it can exhibit both tumor-suppressive and tumor-promoting activities depending on the cellular context. Furthermore, studies in veterinary science have highlighted the importance of copy number variation (CNV) in the DEFB103 gene, linking it to fertility traits in livestock, which opens up new avenues for understanding its roles beyond immunity. plos.orgnih.gov The ongoing exploration of its structure-function relationships aims to unravel how a single peptide can perform such diverse biological roles, from microbial killing to complex cell signaling. nih.gov

Properties

bioactivity

Antimicrobial

sequence

QKYYCRVRGGRCAVLTCLPKEEQIGKCSTRGRKCCR

Origin of Product

United States

Genomic Organization and Evolutionary Biology of Beta Defensin 103

Gene Locus and Genomic Architecture of DEFB103

The genomic arrangement of DEFB103 provides insight into its regulation and evolutionary origins. It is situated within a cluster of related genes, a common feature for defensin (B1577277) families that arises from gene duplication events. frontiersin.org

In humans, the DEFB103 gene, along with other beta-defensin genes like DEFB4 and DEFB104-107, is located within a complex and variable region on the short arm of chromosome 8. frontiersin.orggenecards.orgkarger.com This specific locus is prone to genomic rearrangements. frontiersin.org

Parameter Details Source(s)
Species Homo sapiens (Human) genecards.orgnih.govwikipedia.org
Chromosome 8 genecards.orgnih.govwikipedia.org
Cytogenetic Band 8p23.1 genecards.orgnih.govwikipedia.orggenecards.org
Genomic Context Located in a cluster with other defensin genes. frontiersin.orggenecards.org

The typical structure of beta-defensin genes, including DEFB103, is conserved, generally consisting of two exons separated by a single intron. nih.gov This structure segregates the functional domains of the resulting protein. The first exon typically encodes the signal peptide, which directs the protein for secretion, while the second exon encodes the mature, functional peptide. nih.gov Research in cattle has identified variations, such as a newly discovered non-coding exon in the 5' untranslated region (UTR) of the bovine DEFB103 gene. researchgate.net

Gene Component Function Source(s)
Exon 1 Encodes the signal peptide sequence. nih.gov
Intron Non-coding sequence separating the exons. wikipedia.org
Exon 2 Encodes the propiece and the mature defensin peptide. nih.gov

Chromosomal Localization

Copy Number Variation (CNV) of DEFB103

One of the most significant aspects of DEFB103 genomics is its extensive copy number variation (CNV). This means that the number of copies of the DEFB103 gene can differ substantially between individuals and across species. royalsocietypublishing.orgnih.gov The entire beta-defensin gene cluster at 8p23.1 is part of a larger repeat unit that varies in copy number. karger.com

The DEFB103 gene exhibits remarkable variability in copy number across different mammalian species. This variation is not just between species but also shows extensive multiallelic polymorphisms within a single species.

Humans: The diploid copy number in humans can range from two to twelve copies. karger.com This variation is ancient and is also observed in other primates like macaques. karger.com

Cattle: Cattle display an even more extensive range of CNV for DEFB103, with diploid copy numbers ranging from 1 to as high as 29 across different breeds. plos.orgplos.org

Dogs: The gene encoding canine β-defensin 103 also exhibits gene copy-number variation. researchgate.net

The high frequency and extensive nature of DEFB103 CNV are driven by specific genomic features and mechanisms. The presence of large, highly similar DNA segments known as segmental duplications (or low-copy repeats) in the 8p23.1 region facilitates a process called non-allelic homologous recombination (NAHR). karger.com This can lead to the duplication or deletion of the entire gene block. Furthermore, studies in human pedigrees have shown that the primary mechanism for generating new CNV in this region is germ-line crossover between different haplotypes. pnas.org The mutation rate at this locus is exceptionally high, estimated at approximately 0.7% per gamete, highlighting the genomic instability of the region. frontiersin.org

The variation in the number of DEFB103 gene copies has significant functional consequences, affecting gene expression and influencing a range of biological traits and disease susceptibilities.

The relationship between copy number and gene expression can be complex. It may follow a simple gene-dosage model, where more gene copies lead to higher protein levels, or it can involve more intricate regulatory effects. royalsocietypublishing.org

In Cattle: Research in Holstein-Friesian bulls has revealed a negative correlation between DEFB103 copy number and its mRNA expression in the epididymis. biorxiv.org This CNV has been directly linked to fertility traits. Lower copy numbers are associated with increased sperm motility and a greater capacity for sperm to bind to the oviductal epithelium. plos.orgbiorxiv.orgnih.govnih.gov Conversely, a high copy number is linked to changes in sperm membrane fluidity. biorxiv.orgnih.gov Furthermore, the DEFB103 CNV of the bull influences the uterine transcriptomic response in inseminated heifers, affecting genes involved in sperm migration and immune signaling. plos.orgnih.govnih.gov

In Humans: In humans, DEFB103 CNV is associated with susceptibility to inflammatory diseases. High copy numbers of the beta-defensin repeat unit are linked to an increased risk of psoriasis, potentially due to an overactive immune response. karger.com In contrast, low copy numbers have been associated with colonic Crohn's disease. karger.com Evolutionary studies suggest that a specific high-expressing version of the DEFB103 gene was recently selected for in East Asian populations, possibly because it conferred increased resistance to influenza viruses. nih.gov

Interactive Data Table: Impact of DEFB103 CNV

SpeciesCNV Impact on Gene ExpressionBiological Outcome(s)Source(s)
Cattle Negative correlation between CN and mRNA levels in the epididymis.Low CN: Associated with increased sperm motility and higher sperm-oviduct binding. High CN: Affects sperm membrane fluidity. Influences uterine gene expression post-insemination. plos.orgbiorxiv.orgnih.govnih.gov
Human Gene dosage can affect protein levels. royalsocietypublishing.orgHigh CN: Increased susceptibility to psoriasis. Low CN: Associated with colonic Crohn's disease. Specific Allele (High-Expressing): Potentially selected for influenza resistance in East Asia. karger.comnih.gov

Mechanisms of CNV Generation

Phylogenetic Analysis and Evolutionary Conservation of Beta-defensin 103

This compound (DEFB103) is a member of the beta-defensin family of antimicrobial peptides, which are crucial components of the innate immune system. The gene encoding this peptide, DEFB103, has been the subject of extensive evolutionary research, revealing a dynamic history of gene duplication, diversification, and selection pressures that have shaped its function across different species.

Ortholog Identification Across Species

Orthologs of the human DEFB103 gene have been identified in a wide range of mammalian species, indicating its ancient origins and fundamental role in host defense. physiology.orgphysiology.org Comparative genomic studies have successfully identified these corresponding genes by analyzing syntenic regions—chromosomal segments with a conserved order of genes—across different genomes. physiology.orgnih.gov For instance, the major human β-defensin cluster on chromosome 8p23.1, which includes DEFB103, is syntenic with clusters on chromosome 16 in dogs and chromosome 27 in cattle. nih.govphysiology.org

Phylogenetic analysis provides strong evidence for the orthologous relationship between human DEFB103A and mouse Defb14. nih.govtcdb.org Similarly, orthologs have been characterized in rats (Defb14), cattle (BBD103), dogs (CBD103), and horses (eBD103A). nih.govbiorxiv.orgnih.gov The identification of these orthologs is crucial for understanding the conserved and species-specific functions of the peptide and for using animal models in research. nih.gov While many β-defensins have clear orthologs across mammals, suggesting they arose before the rodent-primate split, some species exhibit lineage-specific expansions and variations. physiology.orgphysiology.org

Below is a table of identified orthologs for this compound in various species.

SpeciesCommon NameDEFB103 Ortholog Gene NameReference
Homo sapiensHumanDEFB103A / DEFB103B genecards.orggenecards.org
Mus musculusMouseDefb14 nih.govtcdb.org
Rattus norvegicusRatDefb14 biorxiv.org
Bos taurusCattleBBD103 / DEFB103 royalsocietypublishing.orgresearchgate.net
Canis lupus familiarisDogCBD103 physiology.orgnih.gov
Equus caballusHorseeBD103A nih.gov
Ovis ariesSheepDEFB103 (orthologous sequence identified) nih.govresearchgate.net
Eonycteris spelaeaDawn BatDefensin beta 103a ntu.edu.sg
Pteropus alectoBlack Flying FoxDefensin beta 103a ntu.edu.sg

Evidence of Positive Selection and Diversification

The evolution of the β-defensin gene family, including DEFB103, is characterized by strong evidence of positive selection, a process where new advantageous genetic variants sweep through a population. physiology.orgnih.gov This rapid evolution is thought to be driven by the constant arms race between host organisms and rapidly evolving pathogens. physiology.org

Molecular evolutionary analyses, which compare the rate of nonsynonymous substitutions (resulting in an amino acid change) to synonymous substitutions (silent mutations), have repeatedly shown that the second exon of β-defensin genes is under strong positive selection. nih.govd-nb.info This exon is particularly significant as it encodes the mature, functional peptide. nih.gov The rapid divergence in this region contrasts with the relative stability of the first exon, which encodes the signal peptide. physiology.orgnih.gov Several specific amino acid sites within the mature peptide have been identified as targets of positive selection, suggesting their importance in determining the peptide's functional specificity, such as its antimicrobial spectrum or its ability to interact with host receptors. nih.govnih.gov

Gene duplication and copy number variation (CNV) are key mechanisms driving the diversification of β-defensins. biorxiv.orgfrontiersin.org The genomic region on human chromosome 8p23.1, containing DEFB103, is a well-documented example of a copy number variable block, with individuals having between 1 and 12 diploid copies. nih.govnih.gov This variation is not limited to humans; extensive multiallelic CNV of DEFB103 has been observed in cattle, where it may have functional consequences for fertility and disease resistance. biorxiv.orgroyalsocietypublishing.orgnih.gov The presence of multiple gene copies can lead to increased gene expression and provides raw material for the evolution of new functions, a process known as neofunctionalization. physiology.org Studies in East Asian populations have suggested recent selection for a high-expressing DEFB103 gene copy, possibly as an adaptation to regional pathogens like influenza. nih.gov

Evolutionary Linkages within the Defensin Superfamily

Within vertebrates, defensins are categorized into three main families: alpha (α), beta (β), and theta (θ) defensins. nih.gov Phylogenetic evidence indicates that β-defensins are the most ancient of the three, representing the ancestral lineage from which α-defensins later evolved in some mammals through gene duplication and diversification. physiology.orgfrontiersin.org Theta-defensins are even more recent, having originated from α-defensins in certain primate lineages. researchgate.net

The evolutionary origins of the entire defensin lineage can be traced further back. Compelling evidence suggests that a gene from an invertebrate family known as "big defensins" is the likely ancestor of all vertebrate β-defensins. frontiersin.org Big defensins, found in basal chordates and some invertebrates, share structural and genomic similarities with β-defensins, positioning them as a critical evolutionary link. frontiersin.org The evolution from a big defensin ancestor to the modern β-defensins involved the loss of a characteristic N-terminal hydrophobic region. frontiersin.org This deep evolutionary history underscores the fundamental importance of this peptide family in the development of animal innate immunity over millions of years. frontiersin.org

Molecular Mechanisms of Beta Defensin 103 Function

Structure-Function Relationships of Beta-defensin 103

The antimicrobial efficacy of this compound is not merely a consequence of its amino acid sequence but is deeply rooted in its specific three-dimensional architecture and physicochemical characteristics.

Cysteine Motif and Disulfide Bond Topology

A defining feature of all defensins, including this compound, is the presence of a highly conserved six-cysteine motif. ontosight.aifrontiersin.org These six cysteine residues form three intramolecular disulfide bonds, which are critical for stabilizing the peptide's structure. ontosight.ai The specific connectivity of these disulfide bridges in beta-defensins is Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6. acs.orgresearchgate.net This distinct pattern of disulfide bonding distinguishes beta-defensins from other defensin (B1577277) families, such as alpha-defensins, which exhibit a different linkage pattern. frontiersin.orgresearchgate.net The formation of these disulfide bonds is essential for the correct folding and stability of the molecule. frontiersin.org Studies have shown that the first five amino acids of the mature peptide are vital for guiding the correct formation of these disulfide bonds. frontiersin.org While the canonical six-cysteine motif is a hallmark, some research indicates that it may not be an absolute requirement for antimicrobial activity, though the disulfide bridges are considered important for protecting the peptide from degradation in vivo. nih.gov

Cationicity and Amphipathic Character in Membrane Interactions

Beta-defensins, including BD-103, are characteristically cationic, meaning they carry a net positive charge. frontiersin.org Human beta-defensin 3 is notable for its exceptionally high net charge of +11. acs.org This strong positive charge facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. frontiersin.orgacademie-sciences.fr This interaction is a critical first step in its antimicrobial action.

In addition to being cationic, this compound is also amphipathic, possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. nih.govacademie-sciences.fr This dual nature allows the peptide to insert itself into the lipid bilayer of microbial membranes. physiology.orgnih.gov The positively charged domains interact with the negatively charged phospholipid headgroups, while the hydrophobic portions embed within the fatty acid core of the membrane. academie-sciences.fr This amphipathic structure is crucial for its ability to disrupt membrane integrity. acs.org

Antimicrobial Mechanisms of Action

The primary mode of antimicrobial action for this compound involves the direct targeting and disruption of microbial cell membranes.

Direct Microbial Membrane Disruption and Permeabilization

Following the initial electrostatic attraction, the amphipathic nature of this compound enables it to compromise the microbial membrane. academie-sciences.frnih.gov The peptide inserts into the lipid bilayer, leading to membrane depolarization and a loss of structural integrity. physiology.org This disruption creates pores or channels in the membrane, causing it to become permeable. frontiersin.orgreactome.org The permeabilization of the membrane allows for the leakage of essential ions and nutrients, ultimately leading to cell death. frontiersin.org Two main models have been proposed for this process: the "carpet model," where peptides accumulate on the microbial surface and disrupt the membrane's electrostatic balance, and the "pore model," where peptides oligomerize to form pore-like defects. frontiersin.org The sensitivity of microbes to this compound has been correlated with the lipid composition of their membranes, with a higher content of negatively charged lipids leading to greater susceptibility. reactome.org This mechanism of direct membrane disruption is a key feature of the innate immune defense provided by this compound. ontosight.aiacs.org

Inhibition of Microbial Cell Wall Biosynthesis

This compound (BD-103), also known as human beta-defensin 3 (hBD-3), employs a multifaceted approach to combat microbial invaders, which includes the disruption of cell wall synthesis. researchgate.netfrontiersin.org This mechanism is crucial for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. researchgate.netasm.org The primary target for this action is Lipid II, a pivotal precursor molecule in the biosynthesis of peptidoglycan, the main component of bacterial cell walls. researchgate.netuniprot.org By binding to Lipid II, BD-103 effectively sequesters this essential building block, leading to a halt in cell wall construction and ultimately causing localized lesions in the cell wall. researchgate.netnih.gov This interaction is considered a key element of its potent bactericidal effects. researchgate.netnih.gov

While much of the focus has been on bacteria, defensins in general are also known to interfere with fungal cell wall synthesis. asm.org The ability of BD-103 to inhibit the creation of a stable cell wall is a significant aspect of its function as a primary effector of the innate immune system. researchgate.netfrontiersin.org This mechanism allows BD-103 to retain its antimicrobial efficacy even under conditions, such as high salt concentrations, that can inhibit other antimicrobial peptides. researchgate.net

Non-Chiral and Non-Specific Interactions with Pathogens

The interaction of this compound with pathogens is characterized by non-chiral and non-specific mechanisms, which contribute to its broad-spectrum activity. nih.govfrontiersin.org Studies using enantiomeric (mirror-image) forms of defensins, including avian BD-103b, have shown that both the naturally occurring L-form and the synthetic D-form have similar antimicrobial activity. nih.govlu.se This indicates that the peptide does not rely on a specific, stereo-selective interaction with a chiral partner, such as a particular receptor on the microbial surface. nih.govlu.se

Immunomodulatory Mechanisms of Action

Chemoattraction of Immune Cell Subpopulations

This compound is not only a direct antimicrobial agent but also a potent signaling molecule that bridges the innate and adaptive immune systems by recruiting various immune cells to sites of infection. frontiersin.orgmdpi.comnih.govwikipedia.org This chemotactic, or cell-attracting, activity is a key aspect of its immunomodulatory function. nih.govkarger.com BD-103 has been shown to be a chemoattractant for a diverse range of immune cells, including neutrophils, macrophages, monocytes, T-lymphocytes, and dendritic cells. frontiersin.orgfrontiersin.orgmdpi.comresearchgate.netuniprot.orgoup.com This recruitment is mediated through the interaction of BD-103 with specific chemokine receptors on the surface of these immune cells, such as CCR2 and CCR6. frontiersin.orgnih.govfrontiersin.org The ability to attract these cells concentrates the immune response at the location where it is most needed, enhancing the clearance of pathogens and the initiation of a long-lasting adaptive immune response. oup.comfrontiersin.org

Recruitment of Neutrophils and Macrophages

This compound plays a significant role in orchestrating the early inflammatory response by recruiting key phagocytic cells, namely neutrophils and macrophages, to the site of injury or infection. frontiersin.orgfrontiersin.org Studies have demonstrated that the application of BD-103 to wound sites accelerates the accumulation of these cells. frontiersin.org The chemoattraction of monocytes, which differentiate into macrophages, is primarily mediated through the chemokine receptor CCR2, for which BD-103 acts as a ligand. frontiersin.orgfrontiersin.org Similarly, BD-103 can attract neutrophils, which are among the first responders of the innate immune system. frontiersin.orgphysiology.org This targeted recruitment of neutrophils and macrophages is crucial for the phagocytosis of invading microbes, the removal of cellular debris, and the subsequent resolution of inflammation. frontiersin.org

Chemoattraction of T-lymphocytes and Dendritic Cells

In its role as a link between innate and adaptive immunity, this compound is a potent chemoattractant for T-lymphocytes and dendritic cells. frontiersin.orgfrontiersin.orgmdpi.comresearchgate.netuniprot.orgoup.com This activity is largely mediated through the chemokine receptor CCR6, which is expressed on the surface of immature dendritic cells and memory T-cells. frontiersin.orgoup.comfrontiersin.org By binding to CCR6, BD-103 induces the migration of these cells toward the site of inflammation. frontiersin.org Dendritic cells are critical antigen-presenting cells that, once activated, migrate to lymph nodes to present antigens to T-lymphocytes, thereby initiating an antigen-specific adaptive immune response. oup.comfrontiersin.org The recruitment of both dendritic cells and T-cells by BD-103 is therefore a pivotal step in developing immunological memory and long-term protection against pathogens. oup.com

Table of Immune Cells Recruited by this compound

Recruited Cell TypeKey Chemokine ReceptorPrimary Function in Immune Response
NeutrophilsCCR6 frontiersin.orgPhagocytosis of pathogens, early inflammation frontiersin.org
MacrophagesCCR2 frontiersin.orgfrontiersin.orgPhagocytosis, antigen presentation, cytokine production frontiersin.org
MonocytesCCR2 frontiersin.orgfrontiersin.orgDifferentiate into macrophages and dendritic cells
T-lymphocytesCCR6 frontiersin.orgfrontiersin.orgAdaptive immunity, cell-mediated cytotoxicity, immune regulation
Dendritic CellsCCR6 frontiersin.orgfrontiersin.orgAntigen presentation, initiation of adaptive immunity oup.com

Modulation of Toll-like Receptor (TLR) Signaling Pathways

This compound exerts significant immunomodulatory effects by interacting with and modulating Toll-like receptor (TLR) signaling pathways. These interactions can either activate or suppress inflammatory responses, highlighting the peptide's dual role in immunity.

This compound has been shown to directly interact with several TLRs, thereby initiating downstream signaling cascades. Notably, it activates professional antigen-presenting cells through its engagement with TLR1 and TLR2. reactome.org This interaction is crucial for inducing the expression of co-stimulatory molecules on monocytes and myeloid dendritic cells. reactome.org

While some studies suggest that murine beta-defensin 2 acts as a ligand for TLR4, the interaction of BD-103 with TLR4 is more complex. frontiersin.org Evidence indicates that BD-103 can suppress TLR4 signaling initiated by lipopolysaccharide (LPS), a major component of Gram-negative bacteria. frontiersin.orgresearchgate.net This suppression occurs downstream of the receptor and is independent of BD-103 binding directly to LPS or TLR4. frontiersin.org Instead of a direct pro-inflammatory activation, BD-103 can dampen the expression of pro-inflammatory genes in TLR4-stimulated macrophages. nih.govfrontiersin.org

Furthermore, BD-103 and the related beta-defensin 2 can enhance the interferon-α response to DNA via TLR9, suggesting a role in antiviral immunity and potentially in the pathogenesis of certain autoimmune conditions where self-DNA is present. frontiersin.org

A key consequence of TLR signaling is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of numerous pro-inflammatory genes. mdpi.com this compound demonstrates a complex regulatory role in NF-κB activation.

In some contexts, such as in embryonic kidney cells engineered to express TLR1 and TLR2, BD-103 can mediate the activation of NF-κB. nih.govfrontiersin.org However, a significant body of evidence points to BD-103's ability to suppress NF-κB signaling, particularly in the context of TLR4 activation by LPS. researchgate.netnih.gov This suppressive effect is a cornerstone of its anti-inflammatory activity. researchgate.net Studies have shown that BD-103 can reduce NF-κB signaling in cells even when the key adaptor proteins MyD88 or TRIF are overexpressed, indicating that it targets components downstream in the pathway. researchgate.net

Interestingly, some natural compounds have been identified that can induce the expression of BD-103 without activating the NF-κB pathway, offering a potential therapeutic avenue to boost antimicrobial defenses without triggering inflammation. pnas.org

TLR4 signaling bifurcates into two main branches: the MyD88-dependent pathway and the TRIF-dependent pathway. frontiersin.orgucl.ac.uk The MyD88-dependent pathway is the primary route for the induction of most pro-inflammatory cytokines, while the TRIF-dependent pathway is crucial for the production of type I interferons. frontiersin.org

Downstream Effects on NF-κB Activation

Regulation of Inflammatory Mediator Production

The modulation of TLR signaling pathways by this compound directly translates into the regulation of inflammatory mediator production. Depending on the cellular context and the presence of other stimuli, BD-103 can either promote or inhibit the release of these potent molecules.

In some instances, particularly at higher concentrations, BD-103 has been shown to induce the production of pro-inflammatory cytokines such as IL-6 and IL-8 in monocytes. researchgate.net However, a predominant action of BD-103, especially in the presence of potent inflammatory stimuli like LPS, is the suppression of pro-inflammatory cytokine production. researchgate.netnih.govkarger.com For example, BD-103 significantly decreases the production of pro-inflammatory biomarkers in response to Porphyromonas gingivalis LPS, both in vivo and in vitro. nih.gov This inhibitory effect extends to a range of pro-inflammatory genes, as revealed by transcriptional analysis of macrophages. researchgate.netnih.gov

It is noteworthy that while the TLR1/2 agonist Pam3CSK4 induces the production of the anti-inflammatory cytokine IL-10 in monocytes, BD-103 does not, suggesting a differential regulation of the immune response by these two TLR1/2 ligands. researchgate.net

Influence on Immune Cell Activation and Phenotype

This compound plays a crucial role in shaping the activation state and functional phenotype of various immune cells, thereby bridging the innate and adaptive immune responses.

A hallmark of APC activation is the upregulation of co-stimulatory molecules, which are essential for the effective activation of T cells. This compound has been shown to induce the expression of co-stimulatory molecules such as CD80, CD86, and CD40 on monocytes and myeloid dendritic cells. reactome.orgnih.gov This induction is dependent on TLR1 and TLR2 signaling. reactome.org

However, the effect of BD-103 on co-stimulatory molecule expression can be context-dependent. While it can upregulate these molecules on its own, in the presence of LPS, it has been observed to reduce the LPS-induced expression of CD40 and CD86. nih.gov This dual capacity underscores the nuanced role of BD-103 in fine-tuning the immune response, promoting activation when necessary and dampening excessive inflammation in other scenarios.

Modulation of Phagocytic Activity

This compound (BD-103), also known as human beta-defensin 3 (hBD-3), has been shown to enhance the phagocytic activity of various immune cells. windows.net This immunomodulatory function is a key aspect of its role in the innate immune response, bridging the gap between direct antimicrobial action and the orchestration of a broader defensive strategy.

In teleost fish, β-defensins have been observed to augment the phagocytic capabilities of leukocytes. nih.gov For instance, studies on flounder (Paralichthys olivaceus) demonstrated that recombinant flounder β-defensin (rfBD) significantly enhanced the phagocytosis ability of leukocytes from the head kidney and spleen. nih.gov This suggests that β-defensins can act as immune boosters, preparing phagocytes to more effectively engulf and eliminate pathogens. nih.gov

The mechanism by which BD-103 and other β-defensins modulate phagocytosis is multifaceted. It is understood that these peptides can directly interact with phagocytes, stimulating them to increase their engulfing activity. This enhancement of phagocytosis is a conserved function across different vertebrate species, highlighting its importance in host defense. windows.net

Table 1: Effect of flounder β-defensin (rfBD) on Leukocyte Phagocytosis

Cell Source Treatment Phagocytic Activity
Head Kidney Leukocytes Control Baseline
Head Kidney Leukocytes rfBD Significantly Enhanced
Spleen Leukocytes Control Baseline
Spleen Leukocytes rfBD Significantly Enhanced

This table summarizes findings from studies on flounder, where recombinant β-defensin was shown to significantly boost the phagocytic capabilities of key immune cells. nih.gov

Impact on NK Cell Function and Cytokine Secretion

This compound exerts a significant influence on the function of Natural Killer (NK) cells, a critical component of the innate immune system responsible for recognizing and eliminating infected or cancerous cells. Research has demonstrated that hBD-3 can directly activate NK cells, leading to an increase in their effector functions. nih.gov

Specifically, hBD-3 has been shown to induce the upregulation of the early activation marker CD69 on NK cells. nih.govnih.gov Furthermore, it stimulates NK cells to secrete interferon-gamma (IFN-γ), a key cytokine that plays a crucial role in both innate and adaptive immunity. nih.govnih.gov This secretion of IFN-γ is vital for activating other immune cells, such as macrophages, and for promoting an antiviral state.

The activation of NK cells by hBD-3 appears to be mediated, at least in part, through Toll-like receptors (TLRs) 1 and 2, as well as the C-C chemokine receptor 2 (CCR2), which are expressed on NK cells. nih.gov In addition to its direct effects, hBD-3 can also enhance NK cell cytolytic activity and IFN-γ production through the activation of myeloid dendritic cells (mDCs). nih.gov When mDCs are stimulated with hBD-3, they, in turn, promote NK cell effector functions, illustrating a complex interplay between different innate immune cells orchestrated by this defensin. nih.gov

Studies have shown that hBD-3 activates peripheral blood mononuclear cells (PBMCs) to kill NK-sensitive target cells like the K562 myeloid cell line and HUH hepatoma cells in a manner that is dependent on NK cells. nih.govnih.gov This highlights the ability of hBD-3 to bolster the cytotoxic capacity of the innate immune system against cellular threats.

Table 2: Effects of hBD-3 on NK Cell Function

Parameter Effect of hBD-3
CD69 Expression Upregulated
IFN-γ Secretion Increased
Cytolytic Activity (vs. K562 & HUH cells) Enhanced (NK-dependent)
mDC-dependent NK Activity Promoted

This table summarizes the key documented impacts of human beta-defensin 3 on Natural Killer cell activation and effector functions. nih.govnih.gov

Autophagy Modulation in Immune Cells

This compound has been identified as a modulator of autophagy, a fundamental cellular process for degrading and recycling cellular components. This process plays a crucial role in maintaining cellular homeostasis and has significant implications for immunity and inflammation. nih.gov

In the context of immune cells, particularly keratinocytes, hBD-3 has been shown to activate autophagy. jci.org This is evidenced by an increase in the number of autophagosomes and autophagic vacuoles within cells stimulated with hBD-3. jci.org The activation of autophagy by hBD-3 is significant as it can influence various cellular functions, including the response to pathogens and the regulation of inflammation.

One of the key findings is that hBD-3 can reduce excessive autophagy in certain pathological conditions, such as in intestinal epithelial cells during experimental necrotizing enterocolitis. nih.gov This suggests that hBD-3's role in autophagy modulation is context-dependent, potentially promoting a homeostatic balance rather than simply upregulating the process.

The interplay between β-defensins and autophagy is complex and can influence the outcome of an immune response. For instance, while Th2 cytokines like IL-4 and IL-13 may inhibit autophagic flux in keratinocytes, Th1 and Th17 cytokines such as IFN-γ and IL-17 can induce its activation. jci.org Given that hBD-3 can influence cytokine production, its modulation of autophagy may be both a direct effect on the cellular machinery and an indirect consequence of the cytokine milieu it helps to create.

Table 3: hBD-3 and Autophagy in Keratinocytes

Cellular Observation Effect of hBD-3 Stimulation
Number of LC3-positive puncta Increased
Number of autophagic vacuoles Significantly Higher

This table illustrates the pro-autophagic effects of human beta-defensin 3 observed in keratinocytes. jci.org

Table of Compound Names

Compound Name Abbreviation
This compound BD-103
Human beta-defensin 3 hBD-3
Recombinant flounder β-defensin rfBD
Interferon-gamma IFN-γ
Interleukin-4 IL-4
Interleukin-13 IL-13

Regulation of Beta Defensin 103 Expression

Inducers and Suppressors of Beta-defensin 103 Expression

The expression of BD-103 is dynamically regulated by a variety of external and internal signals. These inducers and suppressors ensure that the peptide is produced in response to specific threats, contributing to a tailored and effective immune response.

The expression of BD-103 is strongly induced upon recognition of microbial components by the host's innate immune system. oncotarget.com Host cells use pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and nucleotide oligomerization domain (NOD) proteins, to detect conserved microbial structures known as PAMPs. nih.gov

Various microbial challenges have been shown to upregulate BD-103 expression:

Bacteria: Both Gram-negative and Gram-positive bacteria can trigger BD-103 expression in epithelial cells and keratinocytes. oncotarget.com For example, lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of beta-defensins. nih.gov In bovine models, a bovine herpesvirus-1 infection significantly increased DEFB103 gene expression in the buccal epithelium. researchgate.net

Fungi: Fungal infections are also known to induce the expression of beta-defensins. nih.gov

Viruses: Viral components can also serve as triggers for defensin (B1577277) expression. oncotarget.com

This induction is often mediated through signaling pathways like the NF-κB and MAPK pathways, which are activated downstream of PRR engagement. mdpi.comresearchgate.net

In addition to direct microbial triggers, the expression of BD-103 is also regulated by the host's own inflammatory mediators. nih.gov

Inflammatory Cytokines: Pro-inflammatory cytokines, which are signaling proteins released by immune cells, are powerful inducers of BD-103. Key cytokines include Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which are known to drive the expression of DEFB103 in epithelial cells. nih.govoncotarget.com This creates a positive feedback loop where an initial immune response can be amplified by the increased production of antimicrobial peptides.

Endogenous Danger Signals: Also known as "alarmins," these are host-derived molecules released from stressed or dying cells that signal tissue damage to the immune system. researchgate.net BD-103 expression can be induced by these endogenous signals, highlighting its role not just in anti-infective defense but also in the broader response to tissue injury and maintaining homeostasis. nih.govnih.gov

Inducer/Suppressor TypeSpecific ExamplesEffect on BD-103 Expression
PAMPs Lipopolysaccharide (LPS), Bacterial componentsInduction nih.govoncotarget.com
Microbial Challenge Porphyromonas gingivalis, Bovine herpesvirus-1Induction researchgate.netnih.gov
Inflammatory Cytokines TNF-α, IL-1βInduction nih.govoncotarget.com
Endogenous Danger Signals Molecules from stressed/dying cellsInduction nih.gov

This table is interactive. Click on the headers to sort.

Hormonal Influences on Expression

The expression of this compound is subject to hormonal regulation, particularly in reproductive tissues. In the male reproductive tract, the expression of various β-defensins, including DEFB103, is influenced by androgen levels. nih.gov Androgen receptor binding sites have been identified in the promoter or intronic regions of β-defensin genes in mice, suggesting a direct mechanism of hormonal control over their expression. nih.gov The expression of defensins in the male reproductive tract also varies with age and microbial invasion status. nih.gov

In the female reproductive tract, hormonal fluctuations during the menstrual cycle significantly impact the innate and adaptive immune responses, including the expression of defensins. nih.govmdpi.com The expression of β-defensins in the female reproductive tract is modulated by hormone levels, and this regulation is crucial for balancing the need for microbial defense with the immunological tolerance required for fertilization and pregnancy. nih.govmdpi.com For instance, estrogen has been shown to increase the expression of DEFB4A (a related β-defensin) in primary human uterine epithelial cells. frontiersin.org While direct evidence for DEFB103 is still emerging, the general principle of hormonal regulation of β-defensins in the reproductive tract is well-established. nih.govmdpi.comfrontiersin.org During pregnancy, DEFB103 is widely expressed in the uterus, including the amnion, decidua, chorion, and placental trophoblasts, with levels differing across the three trimesters. mdpi.com

Dietary and Environmental Factor Impacts

Emerging research indicates that dietary components and environmental factors can influence the expression of β-defensins, including DEFB103. For example, certain plant-derived compounds have been shown to modulate β-defensin expression. mdpi.com A study on immortalized human corneal epithelial cells demonstrated that treatment with herbal extracts such as andrographolide, oridonin, and isoliquiritigenin (B1662430) resulted in a significant dose-dependent increase in DEFB103 mRNA expression. arvojournals.org This suggests a potential role for dietary phytochemicals in enhancing innate immune defenses at mucosal surfaces.

Furthermore, dietary energy balance can also affect β-defensin expression. mdpi.com Diets high in concentrates have been reported to enhance the expression of Lingual Antimicrobial Peptide (LAP), another β-defensin, in the bovine mammary gland. veterinaryworld.org While direct studies on DEFB103 are limited in this context, these findings suggest that nutritional status can have a significant impact on the expression of this class of antimicrobial peptides. mdpi.comveterinaryworld.org

Systemic factors such as hyperglycemia have also been shown to affect β-defensin expression. nih.govresearchgate.net High-glucose conditions have been found to inhibit the expression of DEFB103 in epidermal keratinocytes. nih.gov This could have implications for the increased susceptibility to skin infections observed in individuals with diabetes.

Tissue-Specific and Cell-Specific Expression Patterns

This compound exhibits a distinct pattern of expression, being found in various tissues and cell types throughout the body, with particularly high concentrations in epithelial and immune cells. ontosight.ainih.govuniprot.orggenecards.orgsinobiological.com

Epithelial Cell Expression Across Organ Systems

DEFB103 is prominently expressed in epithelial cells, which form the primary barrier against invading pathogens. ontosight.aisinobiological.com Its expression is particularly high in stratified squamous epithelium. nih.govusask.ca

Oral Cavity and Respiratory Tract: In the oral cavity, DEFB103 is widely expressed in tissues such as the tongue and tonsils. nih.govuniprot.orggenecards.orgsinobiological.com It is also found in the trachea and pharynx. uniprot.org In cattle, high levels of DEFB103 transcript are consistently found in oral cavity epithelial tissues. nih.govusask.ca

Skin: The skin is a major site of DEFB103 expression. nih.govuniprot.orggenecards.orgsinobiological.com Here, it is produced by epithelial cells and plays a crucial role in cutaneous innate immunity. nih.gov

Reproductive System: DEFB103 is expressed in the uterus. uniprot.orgsinobiological.com

Ocular Surface: The corneal epithelium constitutively expresses DEFB103, providing a baseline defense against ocular infections. hibiscuspublisher.com

Other Tissues: Lower levels of DEFB103 expression have been detected in the kidney, thymus, adenoid, salivary gland, bone marrow, colon, and stomach. uniprot.orggenecards.org No expression has been observed in the small intestine. uniprot.org In cattle, DEFB103 transcript levels are low in internal organs such as the lung, intestine, and kidney. nih.gov

The following table summarizes the expression of this compound in various epithelial tissues.

Tissue/Organ SystemExpression LevelReference
Skin High nih.govuniprot.orggenecards.orgsinobiological.com
Tonsils High uniprot.orggenecards.orgsinobiological.com
Tongue High nih.govuniprot.orggenecards.org
Trachea Moderate uniprot.orgsinobiological.com
Uterus Moderate uniprot.orgsinobiological.com
Kidney Moderate to Low uniprot.orggenecards.orgsinobiological.com
Thymus Moderate to Low uniprot.orgsinobiological.com
Corneal Epithelium Constitutive hibiscuspublisher.com
Salivary Gland Low uniprot.orggenecards.org
Bone Marrow Low uniprot.orggenecards.org
Colon Low uniprot.orggenecards.org
Stomach Low uniprot.orggenecards.org
Small Intestine Not Detected uniprot.org

Expression in Immune Cell Lineages

While primarily known for its expression in epithelial cells, this compound is also associated with various immune cell lineages, underscoring its role in both innate and adaptive immunity. ontosight.aisinobiological.com

DEFB103 can act as a chemoattractant for immature dendritic cells and memory T cells, bridging the innate and adaptive immune systems. sinobiological.com In cattle, a close association has been observed between dendritic cells and epithelial cells expressing DEFB103, suggesting a role in dendritic cell recruitment. nih.govusask.ca

Furthermore, β-defensins are expressed in monocytes and macrophages. ontosight.ai The expression of DEFB103 in these professional antigen-presenting cells highlights its multifaceted role in the immune response. However, some sources indicate that DEFB103B is not detected in immune cells, suggesting potential variations in expression between different isoforms or experimental conditions. proteinatlas.org

The following table outlines the expression of this compound in different immune cell types.

Immune Cell TypeExpression/AssociationReference
Dendritic Cells Chemoattractant for immature dendritic cells; close association with DEFB103-expressing epithelial cells. sinobiological.comnih.govusask.ca
Memory T Cells Chemoattractant. sinobiological.com
Monocytes Expressed. ontosight.ai
Macrophages Expressed. ontosight.ai

Developmental and Maturational Expression Profiles

The expression of this compound is also regulated during development and maturation. In cattle, DEFB103 protein has been detected in basal epithelial cells before birth. nih.govusask.ca This suggests an early role for this peptide in establishing innate immune defenses.

An age-dependent decrease in DEFB103 gene expression has been observed in the buccal epithelium of calves. nih.govusask.ca This suggests that the expression of DEFB103 may be highest during early life when the adaptive immune system is still developing.

Conversely, in the context of sexual maturation, an increase in the expression of 14 β-defensins, including DEFB103, has been observed in the testes of bulls compared to calves. royalsocietypublishing.org This indicates a role for DEFB103 in reproductive processes that become more prominent after puberty.

Biological Roles and Pathophysiological Involvement of Beta Defensin 103

Role in Host Defense Against Microbial Pathogens

hBD-3 possesses broad-spectrum antimicrobial activity, playing a vital role in innate epithelial defense. wikipedia.orgthermofisher.com This activity is a key feature of its function in protecting the host from a wide array of pathogenic threats. ontosight.ai The mechanisms of action are multifaceted, involving direct disruption of microbial membranes and modulation of the host's immune response. ontosight.ainih.gov

Beta-defensin 103 exhibits potent bactericidal activity against a wide range of both Gram-positive and Gram-negative bacteria. genecards.orgmdpi.comuniprot.org Its efficacy extends to antibiotic-resistant strains, highlighting its potential importance in the face of growing antimicrobial resistance. genecards.orguniprot.org The peptide's cationic nature facilitates its attraction to the negatively charged surfaces of bacterial cells, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. frontiersin.org One of the primary mechanisms of its antibacterial action is the disruption of the microbial cell membrane, leading to the formation of pores and subsequent cell death. frontiersin.orguniprot.org Research has specifically shown that hBD-3 can interfere with cell wall biosynthesis by binding to Lipid II, a crucial precursor molecule in bacterial cell wall synthesis. nih.gov

Table 1: Documented Antibacterial Spectrum of this compound

Bacterial Species Gram Stain Source Citation
Staphylococcus aureus Positive genecards.orguniprot.org
Staphylococcus aureus (multiresistant) Positive genecards.orguniprot.org
Streptococcus pyogenes Positive genecards.orguniprot.org
Enterococcus faecium (vancomycin-resistant) Positive genecards.orguniprot.org
Enterococcus faecalis Positive mdpi.com
Escherichia coli Negative genecards.orguniprot.org

In addition to its antibacterial properties, this compound is an effective agent against fungal pathogens. mdpi.comunits.it Its primary mode of action against fungi, such as Candida species, involves the permeabilization and disruption of the fungal cell membrane, leading to the death of the organism. units.it Studies using recombinant hBD-3 have demonstrated that its activity can be specific to certain fungal strains. units.it

Table 2: Documented Anti-fungal Spectrum of this compound

Fungal Species Activity Source Citation
Candida albicans Active genecards.orguniprot.orgunits.it
Candida tropicalis Active units.it
Candida parapsilosis Active units.it
Candida glabrata Not Active units.it

The defensive capabilities of this compound also extend to viruses, where it can inhibit viral infection through multiple mechanisms. nih.govfree.fr These mechanisms include direct interactions with viral particles, such as disrupting the viral envelope or binding to viral glycoproteins, which can prevent the virus from infecting host cells. nih.govfree.fr hBD-3 can also act indirectly by modulating host cell receptors. free.fr For example, it has been shown to down-regulate the expression of the CXCR4 chemokine receptor, which is used by some strains of HIV-1 to enter cells. frontiersin.org The expression of hBD-3 can be induced in mucosal epithelial cells by the presence of HIV-1. frontiersin.org Conversely, in the case of SARS-CoV-2, studies have shown that the gene encoding hBD-3 (DEFB103A) is significantly downregulated during infection, suggesting that the virus may compromise this aspect of the host's innate immunity. medrxiv.org

This compound is a dynamic participant in the complex interplay between host and pathogen. Its expression can be induced by the presence of bacteria and their components, such as in the case of Helicobacter pylori infection in the gastric epithelium. genecards.orgmdpi.com Beyond its direct microbicidal role, hBD-3 serves as a crucial link between the innate and adaptive immune systems. frontiersin.org It acts as a chemoattractant, recruiting key immune cells like immature dendritic cells and memory T cells to the site of infection. frontiersin.org This recruitment is mediated, in part, through its interaction with chemokine receptors like CCR6. frontiersin.orgnih.gov This function ensures that a more specific and robust adaptive immune response is mounted against the invading pathogen. However, some pathogens may have evolved mechanisms to evade this defense, as seen in the downregulation of DEFB103A gene expression during SARS-CoV-2 infection. mdpi.commedrxiv.org

Anti-viral Immunity

Involvement in Inflammatory Processes

This compound is not only a killer of microbes but also a sophisticated modulator of the host's inflammatory response. nih.govnih.gov Its role is complex, exhibiting both pro- and anti-inflammatory activities depending on the context, such as its concentration and the specific inflammatory stimuli present. nih.govnih.gov

The dual nature of this compound's immunomodulatory function is critical to a balanced immune response. nih.gov

On one hand, hBD-3 can promote inflammation, which is a necessary part of clearing an infection. It can induce the expression of pro-inflammatory mediators in various immune cells and prevent the apoptosis (programmed cell death) of neutrophils, thereby prolonging their ability to fight pathogens at the site of infection. nih.govnih.gov In some contexts, it has been shown to induce co-stimulatory molecules on monocytes and dendritic cells through a TLR1/2-dependent pathway, enhancing the activation of the immune response. nih.gov

Conversely, and perhaps more significantly, hBD-3 demonstrates potent anti-inflammatory effects. It can suppress the production of key pro-inflammatory cytokines, such as TNF-α, in macrophages that have been stimulated by bacterial components like LPS. nih.govresearchgate.netresearchgate.net Detailed studies have revealed that this anti-inflammatory mechanism involves the inhibition of major inflammatory signaling pathways. nih.govresearchgate.net Specifically, hBD-3 has been shown to inhibit the transcription of pro-inflammatory genes by targeting the Toll-like receptor 4 (TLR4) signaling pathways that rely on the adaptor proteins MyD88 and TRIF. nih.govresearchgate.net This suppressive action helps to prevent excessive inflammation, which can cause damage to host tissues. This balancing act is also observed in processes like wound healing, where hBD-3 initially helps recruit inflammatory cells to clear debris and prevent infection, and later contributes to reducing inflammation to allow for tissue repair. frontiersin.org

Contribution to Acute and Chronic Inflammation

This compound exhibits a dual role in modulating inflammatory responses, acting as both a promoter and a suppressor of inflammation depending on the context. This peptide can influence the expression and secretion of various cytokines and chemokines, thereby orchestrating the recruitment and activation of immune cells. nih.gov

In the context of acute inflammation, BD-103 can act as an alarmin, a molecule that signals tissue and cell damage, thereby recruiting and activating innate immune cells to initiate an inflammatory response. frontiersin.org It can regulate the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-9 (IL-9), and Tumor Necrosis Factor (TNF) in human myeloid dendritic cells. researchgate.net However, studies have also demonstrated its anti-inflammatory properties. For instance, human BD-103 has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway and targeting Toll-like receptor 4 (TLR4) pathways in macrophages. researchgate.net This suggests a potential therapeutic effect in conditions like systemic inflammation associated with periodontal infections by modulating macrophage activation. researchgate.net

In chronic inflammatory conditions, the role of BD-103 is also complex. Alterations in its expression have been linked to inflammatory bowel disease. ontosight.ai In the context of arthritis, cytokines involved in the pathogenesis of osteoarthritis (OA), namely TNF-α and Interleukin-1 (IL-1), are strong inducers of BD-103 in cultured chondrocytes. nih.gov This suggests that BD-103 may be a factor in the pathogenesis of OA. nih.gov Conversely, some research indicates that at lower concentrations, beta-defensins can exhibit anti-inflammatory properties, while at higher concentrations, their antibacterial effects are more prominent. nih.gov This concentration-dependent activity highlights the intricate regulatory role of BD-103 in inflammation.

Participation in Tissue Remodeling and Repair Mechanisms

Beyond its immunomodulatory functions, this compound is actively involved in the intricate processes of tissue remodeling and repair, including wound healing, connective tissue remodeling, and maintaining epithelial barrier integrity.

Wound Healing Processes

This compound plays a significant role in promoting wound healing through various mechanisms. ontosight.aiprospecbio.com It has been shown to stimulate the migration of fibroblasts and the proliferation of keratinocytes, both of which are crucial for closing wounds. frontiersin.orgresearchgate.net Research indicates that BD-103 can accelerate wound closure in infected diabetic wounds, a condition where healing is often impaired. researchgate.net This is partly achieved by attracting macrophages to the wound site via the CCR2 receptor. researchgate.net Furthermore, BD-103 can enhance angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients and oxygen to the healing tissue. prospecbio.comnih.gov Studies have shown that BD-103 treatment increases the expression of Matrix Metalloproteinase-2 (MMP-2), an enzyme involved in angiogenesis and tissue remodeling. nih.gov

Connective Tissue Remodeling (e.g., Articular Cartilage)

In the context of connective tissue, particularly articular cartilage, this compound has been identified as a mediator of tissue remodeling processes. nih.govnih.govfrontiersin.orgwikipedia.orgresearchgate.net In osteoarthritic (OA) cartilage, the expression of BD-103 is induced. nih.gov The application of recombinant human BD-103 to cultured chondrocytes and cartilage explants leads to an increased production of cartilage-degrading matrix metalloproteinases (MMPs) and a decrease in their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs) 1 and 2. nih.govfrontiersin.orgfrontiersin.org This suggests that BD-103 can contribute to the breakdown of cartilage seen in OA, linking inflammation with tissue remodeling in this disease. nih.gov

Epithelial Barrier Function and Integrity

The integrity of the epithelial barrier is crucial for preventing the entry of pathogens and maintaining tissue homeostasis. mdpi.com this compound contributes to the maintenance and repair of this barrier. In the oral cavity, the gingival epithelium provides a selective barrier, and BD-103 plays a role in its defense. mdpi.com Studies have shown that human BD-3 can enhance the function of the epithelial tight-junction barrier in human keratinocytes. nih.gov In bovine models, BD-103 expression is most abundant in stratified squamous epithelium, and it is thought to be involved in the recruitment of dendritic cells and the repair of this epithelial layer. nih.gov This peptide helps to maintain the balance between immune surveillance and the integrity of the gastrointestinal epithelial barrier. nih.gov

Diverse Biological Functions Beyond Immunity

The functional repertoire of this compound extends beyond its classical roles in immunity and tissue repair, with significant involvement in physiological processes such as reproduction and fertility.

Reproductive System Physiology and Fertility

This compound has emerged as a key player in both male and female reproductive physiology. researchgate.netplos.orgnih.govnih.gov In the male reproductive tract, beta-defensins are involved in sperm maturation and function. le.ac.uk Specifically, copy number variation (CNV) of the DEFB103 gene in bulls has been linked to fertility outcomes. plos.orgnih.govplos.orgbiorxiv.org Studies have shown that a lower copy number of DEFB103 is associated with increased sperm motility and a better ability to bind to the oviductal epithelium, potentially leading to improved fertility. plos.orgbiorxiv.org Conversely, a higher copy number was associated with increased sperm membrane fluidity, which might negatively affect sperm function. plos.orgbiorxiv.org

In the female reproductive tract, BD-103 is thought to play a role in protecting sperm from the female immune system and may influence the uterine immune response to sperm, thereby affecting the establishment of pregnancy. plos.orgnih.govplos.org Transcriptomic analysis of uterine tissue after insemination has shown differential expression of genes involved in sperm migration, immune signaling, and chemotaxis based on the bull's DEFB103 copy number. plos.orgbiorxiv.org This suggests that BD-103 contributes to the complex interplay between sperm and the uterine environment that is critical for successful fertilization and implantation. plos.org

Table 1: Summary of this compound's Role in Biological Processes

Biological Process Specific Function of this compound Key Research Findings
Inflammation Modulation of pro- and anti-inflammatory cytokine production. researchgate.net Can suppress pro-inflammatory cytokine production by inhibiting NF-κB signaling. researchgate.net Induced by pro-inflammatory cytokines in osteoarthritis. nih.gov
Wound Healing Promotion of cell migration, proliferation, and angiogenesis. frontiersin.orgresearchgate.netnih.gov Accelerates closure of infected diabetic wounds. researchgate.net Attracts macrophages to the wound site. researchgate.net
Connective Tissue Remodeling Mediation of cartilage degradation. nih.gov Increases matrix metalloproteinase levels and decreases their inhibitors in articular cartilage. nih.gov
Epithelial Barrier Function Enhancement of tight junction function and epithelial repair. nih.govnih.gov Improves the function of the epithelial tight-junction barrier in keratinocytes. nih.gov

| Reproductive Physiology | Influence on sperm function and uterine immune response. plos.orgnih.govplos.org | DEFB103 copy number variation affects bull sperm motility and fertility. plos.orgbiorxiv.org |

Table 2: Compound Names Mentioned

Compound Name
This compound
Interleukin-1 (IL-1)
Interleukin-6 (IL-6)
Interleukin-9 (IL-9)
Matrix Metalloproteinase-2 (MMP-2)
Tissue Inhibitor of Metalloproteinase 1 (TIMP-1)
Tissue Inhibitor of Metalloproteinase 2 (TIMP-2)
Tumor Necrosis Factor (TNF)
Sperm Function Modulation

This compound (DEFB103) plays a significant role in modulating various aspects of sperm function, with its impact often linked to copy number variation (CNV) of the DEFB103 gene. plos.orgnih.gov In cattle, the number of DEFB103 gene copies has been shown to influence sperm motility, membrane characteristics, and binding capacity to the female reproductive tract. plos.orgresearchgate.net

Research in Holstein-Friesian bulls has established a strong negative correlation between DEFB103 copy number (CN) and sperm motility. plos.orgnih.gov Specifically, a low DEFB103 CN is associated with increased total and progressive motility. plos.orgnih.govbiorxiv.org Conversely, sperm from bulls with a high DEFB103 CN exhibit increased membrane fluidity, particularly under non-capacitating conditions, which may negatively affect sperm function. plos.orgbiorxiv.org This alteration in membrane fluidity is a critical factor, as the transformations sperm membranes undergo upon entering the female reproductive tract are essential for successful fertilization. biorxiv.org

Furthermore, DEFB103 CNV affects the ability of sperm to bind to the oviductal epithelium, a crucial step for fertilization. plos.orgbiorxiv.org Studies have demonstrated that sperm from bulls with a low DEFB103 CN have a higher capacity for binding to the oviductal epithelium. plos.orgnih.govplos.org High DEFB103 CN, on the other hand, was found to reduce this binding capacity, suggesting that lower copy numbers might enhance fertility by improving sperm's ability to attach to the oviduct. plos.org These findings underscore the diverse regulatory roles of β-defensin peptides in sperm function across multiple species. plos.orgnih.govresearchgate.net

Table 1: Impact of DEFB103 Copy Number Variation (CNV) on Bull Sperm Parameters

ParameterLow DEFB103 CNHigh DEFB103 CNSource
Total Motility IncreasedDecreased plos.org, nih.gov
Progressive Motility IncreasedDecreased plos.org, nih.gov
Membrane Fluidity LowerHigher (in non-capacitating conditions) plos.org, biorxiv.org
Oviductal Epithelium Binding Higher CapacityReduced Capacity plos.org, plos.org
Uterine Immunological Responses in Reproduction

The influence of this compound extends beyond the sperm itself, impacting the immunological environment of the female reproductive tract post-insemination. plos.orgresearchgate.net The DEFB103 genotype of the bull sperm elicits distinct transcriptomic responses within the uterine tissue, potentially influencing the establishment of pregnancy. plos.orgbiorxiv.org

In studies involving heifers inseminated with sperm from bulls with varying DEFB103 copy numbers (CN), significant differential expression of genes involved in immune signaling, sperm migration, and chemotaxis was observed in uterine tissue harvested 12 hours later. plos.orgresearchgate.netbiorxiv.org These findings suggest that DEFB103 may play a role in chemotaxis during sperm motility and settlement within the uterus. plos.orgplos.org

Specifically, insemination with sperm from low DEFB103 CN bulls was linked to the increased expression of genes that promote uterine preparation for embryonic development. plos.orgbiorxiv.org In contrast, high DEFB103 CN was associated with lower expression of genes crucial for immune response and protein synthesis. plos.orgbiorxiv.org For instance, the expression of Intelectin 2 (ITLN2), which is involved in the innate immune response, was significantly lower in the high CN group compared to the intermediate group, potentially influencing immune processes in the uterine environment. plos.orgplos.org Additionally, chemokines such as GRO1 and CXCL3, which are involved in trophoblast migration and proliferation, showed significantly higher expression in response to sperm from intermediate CN bulls compared to the low CN group. plos.orgbiorxiv.org These results indicate that DEFB103 CNV in sperm can alter the uterine immune response, a critical factor for the survival of sperm and the successful establishment of an early pregnancy. plos.orgbiorxiv.org

Table 2: Differentially Expressed Genes in Heifer Uterine Tissue in Response to Bull Sperm DEFB103 CNV

GeneFunctionExpression Change in Low CN GroupExpression Change in High CN GroupSource
CNN3 (Calponin 3) Cytoskeletal rearrangement, trophoblastic fusion~500-fold increase vs. othersNot specified plos.org, biorxiv.org
RPS3A Protein synthesis, cell adhesion, cytoskeletal regulationHigher vs. High CN8.46-log2FC decrease vs. Low CN plos.org
GRO1 (CXCL1) Chemotaxis, trophoblast responseLower vs. Intermediate CNNot specified plos.org, biorxiv.org
CXCL3 Trophoblast migration, invasion, proliferationLower vs. Intermediate CNNot specified plos.org, biorxiv.org
ITLN2 (Intelectin 2) Innate immune responseNot specified6.14 log2FC lower vs. Intermediate CN plos.org, plos.org

Role in Pigmentation Regulation (Species-Specific)

Beyond its roles in reproduction and immunity, this compound has a well-documented, species-specific function in regulating coat color, particularly in domestic dogs. bibliotekanauki.plphysiology.org In canines, the gene for this compound (referred to as CBD103) has been identified as the K locus, a key genetic determinant of pigment type-switching. bibliotekanauki.plresearchgate.netnih.gov

This function is mediated through the interaction of the CBD103 protein with the Melanocortin 1 receptor (Mc1r). bibliotekanauki.plresearchgate.net The CBD103 protein product binds to the Mc1r with high affinity. researchgate.netnih.gov This binding action has a direct and potent effect on the switch between the production of black pigment (eumelanin) and yellow/red pigment (pheomelanin). researchgate.net A specific mutation in the CBD103 gene is responsible for the dominant black coat color in many dog breeds. karger.com This discovery expanded the known functional roles of the β-defensin family, previously thought to be primarily involved in innate immunity, to include ligand-receptor interactions in other major physiological pathways. researchgate.netnih.gov

This role in pigmentation appears to be species-specific. For instance, in cattle, a single nucleotide polymorphism (SNP) in the bovine bBD103 gene is associated with red coat color. physiology.org This highlights how defensin (B1577277) genes can be adapted for diverse, species-specific functions. karger.com

Cell Adhesion and Proliferation Modulation

This compound is implicated in the modulation of cell adhesion and proliferation. In the context of reproduction, uterine transcriptomic analysis revealed that high DEFB103 copy number in bull sperm was associated with the high expression of genes affecting cell adhesion and proliferation in the heifer uterus. plos.orgbiorxiv.org Among the upregulated genes in response to sperm from high CN bulls were CDH9 (Cadherin-9) and GABRA4. biorxiv.orgbiorxiv.org

In the immune system, DEFB103 can modulate factors related to the adhesion of dendritic cells, including integrin receptors. nih.gov Furthermore, research on human β-defensin-3 (the human ortholog of DEFB103) shows its involvement in pleiotropic processes such as keratinocyte proliferation and migration. jci.org It can also stimulate endothelial cell proliferation and migration in vitro. bibliotekanauki.pl The chemokine CXCL3, whose expression in the uterus is modulated by sperm DEFB103 CN, is known to play a role in the proliferation, migration, and invasion of trophoblast cells. plos.orgplos.org These findings collectively point to DEFB103's role as a modulator of fundamental cellular processes like adhesion and proliferation across different biological systems.

Cytoskeletal Regulation

Evidence suggests that this compound can influence the regulation of the cellular cytoskeleton, primarily through the differential expression of cytoskeleton-associated genes. plos.org Studies on the uterine response to bull sperm with varying DEFB103 copy numbers (CN) have provided direct links. plos.orgbiorxiv.org

A significant finding was the differential expression of Ribosomal Protein S3A (RPS3A), a protein also involved in actin cytoskeleton regulation and tissue remodeling. plos.org The expression of RPS3A showed a dramatic decrease in the uterine tissue of heifers inseminated with sperm from high DEFB103 CN bulls compared to those with low and intermediate CN. plos.org

Conversely, an almost 500-fold increase in the expression of Calponin 3 (CNN3) was detected in the uterine tissue corresponding to the low DEFB103 CN group. biorxiv.org CNN3 is known to regulate the contractile activity of epithelial cells by localizing to actin filaments. plos.orgbiorxiv.org Critically, CNN3 is also reported to be involved in the cytoskeletal rearrangement necessary for trophoblastic fusion in humans, a vital process for embryo implantation. plos.orgbiorxiv.org This suggests a potential regulatory mechanism where defensins in semen prime the uterus for implantation by modulating genes that control the cytoskeleton. biorxiv.org

Experimental Methodologies and Research Models in Beta Defensin 103 Studies

In Vitro Experimental Systems

In vitro systems provide a controlled environment to dissect the molecular and cellular mechanisms of BD-103 action.

Cell Culture Models for Expression and Functional Analysis

Cell culture models are fundamental for studying the expression and function of BD-103. Various cell lines are employed to investigate its regulation and effects on different cell types.

Epithelial Cells: Keratinocytes and airway epithelial cells are primary producers of BD-103. sinobiological.com Cell lines such as HaCaT (an immortalized human keratinocyte line) and PHK16-0b are used to study the expression of BD-103 mRNA, particularly during cell differentiation. sinobiological.com In canine studies, keratinocyte cell cultures have been utilized to investigate the induction of canine BD-103 (CBD103), although stimuli like IL-1β and bacteria did not increase its expression beyond constitutive levels. karger.com

Immune Cells: To understand the immunomodulatory functions of BD-103, researchers use various immune cells. Monocytes and myeloid dendritic cells are used to demonstrate that BD-103 can induce the expression of co-stimulatory molecules like CD80, CD86, and CD40. physiology.org Human natural killer (NK) cells, when exposed to BD-103, show increased expression of the activation marker CD69 and secrete IFN-γ. frontiersin.org

Other Cell Models: The interaction of BD-103 with other cell types is also explored. For instance, Xenopus oocytes have been used to study the peptide's interaction with plasma membranes. sinobiological.com In the context of reproductive biology, bovine oviductal epithelial cells are used in co-culture with sperm to assess the impact of BD-103 copy number variation on sperm-epithelial binding. plos.org

Cell Type/LineOrganismResearch FocusKey Findings
Keratinocytes (e.g., HaCaT)HumanExpression and regulation of hBD-3hBD-3 expression is upregulated during keratinocyte differentiation. sinobiological.com
Airway Epithelial CellsHuman, MouseInducible expression of BD-103Expression is increased in response to inflammatory stimuli and pathogens. asm.org
Monocytes/Dendritic CellsHumanImmunomodulatory activityInduces expression of co-stimulatory molecules (CD80, CD86, CD40). physiology.org
Canine KeratinocytesDogExpression of CBD103Constitutive expression; not induced by various inflammatory stimuli in vitro. karger.com
Bovine Oviductal Epithelial CellsBovineSperm-epithelial interactionsSperm from bulls with low DEFB103 copy number show higher binding. plos.orgbiorxiv.org

Recombinant Beta-defensin 103 Production and Purification

To obtain sufficient quantities of pure BD-103 for functional studies, recombinant protein production systems are essential.

Expression Systems: Escherichia coli is the most common expression system for producing recombinant human BD-103 (hBD-3). prospecbio.comtargetmol.com This system allows for the generation of a single, non-glycosylated polypeptide chain. prospecbio.com Other systems, including yeast and mammalian cells, have also been explored. prospecbio.com

Purification Techniques: Following expression, the recombinant protein is purified using proprietary chromatographic techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC). prospecbio.com Purity is typically assessed by SDS-PAGE and RP-HPLC analysis, with commercially available recombinant hBD-3 often exceeding 95-98% purity. targetmol.compeprotech.com

Formulation and Stability: The purified protein is often lyophilized (freeze-dried) for stability. prospecbio.com It can be lyophilized without additives or from a buffer solution containing salts like sodium chloride. prospecbio.com For reconstitution, sterile water is recommended. prospecbio.com The lyophilized protein is stable for extended periods when stored at -20°C or below, while the reconstituted solution should be stored at 4°C for short-term use or at -20°C for longer-term storage. prospecbio.com

ParameterDetailsSource
Expression HostEscherichia coli prospecbio.comtargetmol.com
Molecular Mass (Human)Approximately 5.1-5.4 kDa peprotech.com
Amino Acid Length (Human)45 amino acids (mature peptide) prospecbio.compeprotech.com
PurificationChromatographic techniques (e.g., RP-HPLC) prospecbio.com
Purity>95% targetmol.com
FormulationSterile filtered lyophilized powder prospecbio.com

Functional Assays for Antimicrobial and Immunomodulatory Activity

A variety of functional assays are used to characterize the biological activities of BD-103.

Antimicrobial Assays: The antimicrobial potency of BD-103 is tested against a broad spectrum of pathogens.

Radial Diffusion Assay: This method is used to test the activity of recombinant defensins against bacteria like Staphylococcus pseudintermedius. nih.gov

Broth Microdilution Assay: This assay determines the minimal inhibitory concentration (MIC) or the effective dose (ED50) required to inhibit microbial growth. For example, the ED50 of recombinant human BD-3 against E. coli has been determined to be less than 3.0-30 µg/mL. targetmol.com

Target Organisms: BD-103 shows activity against Gram-positive bacteria (S. aureus, S. pyogenes), Gram-negative bacteria (E. coli, P. aeruginosa), and fungi (C. albicans). sinobiological.compeprotech.comgenecards.org

Immunomodulatory Assays: These assays investigate the effects of BD-103 on the immune system.

Chemotaxis Assays: These experiments measure the ability of BD-103 to attract immune cells, such as immature dendritic cells and memory T cells. mdpi.comsinobiological.com

Cytokine Release Assays: The induction of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-10) in macrophages is measured to assess the immunomodulatory effects. mdpi.com

Cell Activation Assays: Flow cytometry is used to measure the upregulation of cell surface markers, such as CD69 on NK cells or co-stimulatory molecules on monocytes, following treatment with BD-103. physiology.orgfrontiersin.org

Protein-Ligand and Protein-Cell Interaction Studies

Understanding how BD-103 interacts with its targets at a molecular level is crucial.

Receptor Binding Assays: Studies have shown that BD-103 can act as a ligand for G protein-coupled receptors, including melanocortin receptors (MC1R and MC4R) and chemokine receptor CCR6. sinobiological.comnih.govnih.gov Binding affinity is measured using radioligand binding assays or competitive binding experiments with known ligands. For example, canine BD-103 binds with high affinity to the MC1R. nih.gov

Structural Analysis: The three-dimensional structure of BD-103, stabilized by a characteristic network of disulfide bonds, is essential for its function. physiology.orgnih.gov Structure-function analyses, often involving the synthesis of mutant peptides with amino acid substitutions, are performed to identify the key residues responsible for receptor binding and antimicrobial activity. nih.gov These studies have revealed that the binding of human BD-3 to melanocortin receptors is primarily dependent on two positively charged patches on the protein surface. nih.gov

Cellular Uptake and Membrane Interaction: The cationic and amphipathic nature of BD-103 allows it to interact with and disrupt microbial membranes, which is a primary mechanism of its antimicrobial action. mdpi.com Studies using Xenopus oocytes have been employed to investigate these membrane interactions directly. sinobiological.com

In Vivo Animal Models

While in vitro studies are informative, animal models are indispensable for understanding the physiological and pathological roles of BD-103 in a whole organism.

Genetically Modified Animal Models (e.g., Knockout Mice)

Genetically modified animal models, particularly mice, have been instrumental in elucidating the in vivo functions of defensins.

Knockout Mice: Mice in which a specific defensin (B1577277) gene has been deleted (knockout mice) are used to study the consequences of its absence. dovepress.com For example, mice homozygous for a knockout allele of Defb3 (the mouse ortholog of human DEFB103) show increased susceptibility to keratitis induced by P. aeruginosa or F. solani. jax.org However, creating single-gene knockout models for defensins can be challenging, as the large number of defensin genes in mice (over 50) can lead to functional redundancy. psoriasis.org To overcome this, cluster knockout mouse lines, where all defensins in a specific genomic region are removed, have been developed. psoriasis.org

Transgenic Mice: Transgenic mice are engineered to overexpress a specific gene. dovepress.com To confirm the role of canine BD-103 (CBD103) in pigment type-switching, transgenic mice were created that express the CBD103 gene. These mice exhibited a black coat, demonstrating that the defensin can act as a ligand for the melanocortin 1 receptor (Mc1r) in vivo. nih.gov

Limitations: It is important to note that animal models may not fully replicate the complexity of human diseases. dovepress.com For instance, while reduced expression of human BD-3 is seen in atopic dermatitis, studies in dogs with atopic dermatitis showed similar CBD103 expression levels to healthy controls. nih.gov Despite these differences, the domestic dog is considered a valuable model for studying beta-defensin biology in the skin due to the similarities between canine and human orthologs. nih.gov

Large Animal Models in Reproductive Biology Research (e.g., Bovine Models)

Bovine models have been instrumental in elucidating the role of this compound in reproductive processes. plos.org Research has focused on the impact of DEFB103 copy number variation (CNV) on bull fertility, utilizing Holstein-Friesian bulls categorized into high and low fertility groups based on field data. plos.org In these studies, droplet digital PCR (ddPCR) is a key technique for genotyping DEFB103 CNV. plos.org

Functional analyses in bovine models involve the assessment of sperm parameters such as motility and membrane fluidity. plos.org Furthermore, the interaction between sperm and the female reproductive tract is investigated through in vitro sperm-oviduct binding assays and in vivo studies examining the uterine immune response post-insemination. plos.org Transcriptomic analysis of uterine tissue following insemination with sperm from bulls with varying DEFB103 CNV provides insights into the molecular pathways affected. plos.org These comprehensive studies in cattle have highlighted that DEFB103 CNV can influence both sperm function and the uterine environment, thereby potentially affecting pregnancy outcomes. plos.org The bovine model is particularly relevant due to the observed extensive multi-allelic CNV of DEFB103 in cattle, suggesting its significant role in fertility. nih.gov

Models for Skin and Mucosal Immunity Studies (e.g., Canine Models)

The domestic dog serves as a valuable model for investigating the function of this compound in skin and mucosal immunity. nih.gov Canine β-defensin 103 (CBD103), the ortholog of human β-defensin 3 (hBD-3), is the primary β-defensin expressed in canine skin. nih.gov Research in canine models involves characterizing the expression pattern, genetic variation, and antimicrobial activity of CBD103. nih.gov

Methodologies include the analysis of skin biopsy specimens from healthy dogs and those with conditions like atopic dermatitis to compare CBD103 expression levels at lesional and non-lesional sites. nih.gov Genetic studies in dogs have identified polymorphisms in the CBD103 gene, including a 3-basepair deletion allele and copy number variation, particularly in breeds like Golden Retrievers and Labrador Retrievers. nih.gov The antimicrobial efficacy of recombinant CBD103 is tested against relevant pathogens, such as Staphylococcus pseudintermedius. nih.govresearchgate.net The similarities between CBD103 and its human counterpart support the use of the canine model for a broader understanding of β-defensin biology in the skin. nih.gov

Advanced Omics and Bioinformatic Approaches

Transcriptomic and Proteomic Profiling

Transcriptomic and proteomic approaches are pivotal in understanding the expression and functional roles of this compound. In bovine reproductive studies, RNA sequencing (RNA-seq) of uterine tissue is employed to identify differentially expressed genes in response to sperm with varying DEFB103 copy numbers. plos.org This allows for a global view of the molecular changes in the uterine environment. plos.org Similarly, transcriptomic analyses have been used to study DEFB103 expression in the testis and epididymis of bulls, revealing increased expression during sexual maturation and a correlation between mRNA levels and gene copy number. nih.govroyalsocietypublishing.org

In the context of skin immunity, quantitative proteomic analysis of the psoriatic epidermis has identified this compound as one of the top up-regulated differentially expressed proteins, alongside other antimicrobial peptides and inflammatory proteins. frontiersin.org These high-throughput profiling methods provide a comprehensive picture of the molecular landscape where DEFB103 is active. frontiersin.org

Gene Ontology and Pathway Analysis

To interpret the large datasets generated from transcriptomic studies, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses are utilized. plos.orgbiorxiv.org In bovine uterine tissue analysis, GO analysis of differentially expressed genes has pointed to cell migration as a key biological process influenced by the bull's DEFB103 copy number. plos.org KEGG pathway analysis further identifies specific signaling pathways that are affected, such as those involved in cell adhesion and immune signaling, including the NFKBIA/GRO1/CXCL3 signaling axis. plos.orgbiorxiv.org This bioinformatic approach is crucial for translating lists of differentially expressed genes into a deeper understanding of the biological functions and pathways modulated by this compound. plos.org

Molecular Dynamics Simulations and Structural Modeling

Molecular dynamics (MD) simulations and structural modeling provide insights into the structure-function relationship of this compound at an atomic level. windows.netresearchgate.net These computational methods are used to predict the three-dimensional structure of the peptide and its analogues. windows.net For instance, MD simulations have been employed to study the interaction of human β-defensin 3 (hBD-3) with different lipid bilayers, which is crucial for its antimicrobial activity. nih.gov These simulations can model the peptide in various forms (monomer, dimer, tetramer) and predict its behavior when crossing cell membranes. windows.netresearchgate.net By calculating parameters like root-mean-squared deviation and binding interaction energies, researchers can assess the stability and dynamics of the peptide structure. windows.netresearchgate.net Such studies help to understand the molecular mechanisms behind the peptide's ability to disrupt pathogen membranes. windows.netfrontiersin.org

Comparative Genomics and Phylogenetics

Comparative genomics and phylogenetic analyses are essential for understanding the evolutionary history and diversity of the this compound gene. By comparing the β-defensin gene repertoires across different species, such as cattle, sheep, and horses, researchers can identify orthologous genes and lineage-specific expansions. nih.govroyalsocietypublishing.orgresearchgate.netresearchgate.net For example, a phylogenetic tree was constructed to identify human orthologues for bovine β-defensins. nih.govroyalsocietypublishing.org

These studies have revealed extensive copy number variation (CNV) of DEFB103 across different cattle breeds, highlighting its rapid evolution. nih.govroyalsocietypublishing.organimal-reproduction.org Comparative genomic approaches have also been used to identify novel β-defensin gene clusters in species like the horse, showing synteny with clusters in other species like cattle. researchgate.net This evolutionary perspective provides a broader context for the functional roles of this compound.

Data Tables

Table 1: Differentially Expressed Genes in Bovine Uterine Tissue in Response to Varying DEFB103 Copy Number

Comparison GroupGeneLog2 Fold ChangeFunction
High CN vs. Intermediate CNCNN3-8.5Calponin 3, involved in smooth muscle contraction
High CN vs. Intermediate CNGRO1Significantly HigherChemokine (C-X-C) ligand 1, involved in immune response
High CN vs. Intermediate CNCXCL3Significantly HigherChemokine (C-X-C) ligand 3, involved in immune response
High CN vs. Intermediate CNRPS4Significantly HigherRibosomal protein S4, involved in protein synthesis
Source: plos.org

Table 2: Key Pathways Affected by DEFB103 CNV in Bovine Uterus

Pathway AnalysisPathway NameKey Genes InvolvedBiological Process
KEGGCell Adhesion MoleculesCADM3, LRRC4B, NRXN1, BOLACell-cell interaction and signaling
KEGGIL-17 Signaling PathwayNFKBIA, GRO1, CXCL3Inflammatory response
KEGGNF-kappa B Signaling PathwayNFKBIA, GRO1, CXCL3Immune and inflammatory responses
Gene OntologyNeural Crest Cell MigrationSOX8, TWIST1, SEMA3C, SEMA3AEmbryonic development
Source: plos.orgplos.org

Genetic Analysis Techniques in this compound Studies

The study of this compound (DEFB103) relies on a variety of sophisticated genetic analysis techniques to investigate its role in health and disease. These methodologies are crucial for understanding the impact of genetic variation on the expression and function of this important antimicrobial peptide.

Copy Number Variation (CNV) Assays

Copy number variation (CNV) of the β-defensin gene cluster on chromosome 8p23.1, which includes DEFB103, is a significant area of research. This variation, where individuals can have between two and twelve copies of the gene cluster, is believed to influence susceptibility to various diseases. plos.org Several techniques are employed to determine the copy number of DEFB103.

Paralogue Ratio Test (PRT): This is a widely used and accurate method for determining β-defensin copy number. nih.govoup.com PRT works by simultaneously amplifying a target sequence within the β-defensin repeat unit and a paralogous sequence at a different, stable locus in the genome. oup.com The ratio of the amplified products, often distinguished by length, provides an accurate estimate of the copy number. plos.org A triplex PRT assay, which combines three independent PRT measures, enhances the accuracy and confidence of the copy number calling through a maximum-likelihood approach. nih.gov

Real-Time Quantitative PCR (qPCR): This method offers a rapid and reliable approach for measuring β-defensin gene copy number. nih.gov It involves the co-amplification of the target gene (DEFB103) and a single-copy reference gene, such as albumin (ALB) or RNaseP, in the same reaction. nih.govplos.org By comparing the amplification of the target to the reference, and normalizing with a calibrator of known copy number, the gene copy number in an unknown sample can be determined. nih.gov However, studies have shown that real-time PCR methods can be less accurate than PRT, sometimes failing to show clear clustering of results around integer values, which can lead to spurious associations in case-control studies. nih.gov

Digital Droplet PCR (ddPCR): This newer technology provides a more precise and absolute quantification of nucleic acid molecules. royalsocietypublishing.org ddPCR has been used to measure DEFB103 copy numbers in cattle, demonstrating its utility in analyzing CNV in non-human species. royalsocietypublishing.orgplos.org

Other Techniques:

Multiplex Amplifiable Probe Hybridization (MAPH): A DNA-based quantitative method for the direct determination of DNA copy number. frontiersin.orgcore.ac.uk

Multiple Ligation-dependent Probe Amplification (MLPA): Another probe-based method used for determining copy number. frontiersin.org

Array Comparative Genomic Hybridization (aCGH): Used in combination with PRT assays to map the β-defensin CNV region. frontiersin.org

Research Models:

Human Studies: Research has been conducted on diverse human populations to study the worldwide distribution of β-defensin CNV. nih.gov Studies have also investigated the association of DEFB103 CNV with conditions like Crohn's disease, psoriasis, and otitis media. plos.orgoup.comfrontiersin.org

Animal Models:

Cattle: Studies have cataloged β-defensin genes and investigated CNV in various breeds, linking it to fertility. royalsocietypublishing.orgphysiology.org

Dogs: Research has explored DEFB103 (known as CBD103 in canines) gene copy number polymorphism in different breeds. nih.gov

Chimpanzees: Combined PRT and short tandem repeat assays have been used to confirm CNV of the β-defensin region in chimpanzees. nih.gov

Table 1: Comparison of CNV Assay Methodologies for this compound

MethodologyPrincipleAdvantagesDisadvantagesResearch Models
Paralogue Ratio Test (PRT) Compares amplification of a target sequence to a paralogous reference sequence. oup.comHigh accuracy and reliability. nih.govCan be complex to design and validate.Humans, Chimpanzees nih.gov
Real-Time qPCR Relative quantification against a single-copy reference gene. nih.govRapid and high-throughput. nih.govCan be less accurate than PRT, potential for spurious results. nih.govHumans, Dogs, Cattle nih.govnih.govle.ac.uk
Digital Droplet PCR (ddPCR) Absolute quantification by partitioning PCR reactions into thousands of droplets. royalsocietypublishing.orgHigh precision and sensitivity. royalsocietypublishing.orgRequires specialized equipment.Cattle royalsocietypublishing.orgplos.org
MAPH/MLPA Probe-based hybridization and ligation methods. frontiersin.orgCan analyze multiple targets simultaneously.Can be labor-intensive.Humans frontiersin.org

Single Nucleotide Polymorphism (SNP) Analysis

Single Nucleotide Polymorphisms (SNPs) are variations at a single position in a DNA sequence. The analysis of SNPs in and around the DEFB103 gene provides insights into how these variations might influence gene expression and function.

Methods for SNP Analysis:

Sanger DNA Sequencing: This classic method is used to determine the precise nucleotide sequence of a specific region, allowing for the identification of SNPs. plos.org It has been used to genotype SNPs in the promoter region of the related DEFB1 gene. plos.org

Whole-Genome SNP Genotyping: High-throughput arrays are used to genotype millions of SNPs across the entire genome. This data can then be used to perform association studies, looking for SNPs that correlate with traits like β-defensin copy number. nih.gov

Linkage Disequilibrium (LD) and Haplotype Analysis: These statistical methods are used to analyze the non-random association of alleles at different loci. They help in understanding how groups of SNPs (haplotypes) are inherited together and their potential functional consequences. researchgate.net

Research Findings:

A SNP in the bovine DEFB103 gene has been associated with red coat color in cattle. physiology.org

In humans, SNPs in the nearby DEFB1 gene have been investigated for their potential association with the expression of DEFB103. One study found that the -44 C/G SNP (rs1800972) in DEFB1 was associated with the expression levels of DEFB103. nih.gov

Studies in cattle have identified several SNPs in the 5' untranslated region (UTR) of the DEFB103 gene, forming different haplotypes. researchgate.net

Research Models:

Humans: Studies have analyzed SNPs in the β-defensin gene region in various populations to investigate their association with disease susceptibility and gene expression. nih.govnih.gov

Cattle: Research has focused on identifying SNPs in DEFB103 and their association with production traits like coat color and fertility. physiology.orgresearchgate.net

Dogs: The canine ortholog, CBD103, has a common 3-basepair deletion allele that results in a dominant black coat color. researchgate.net

Gene Expression Quantification Methodologies

Quantifying the expression of the DEFB103 gene is essential to understand its regulation and its role in the immune response.

Techniques for mRNA Quantification:

Quantitative Real-Time PCR (qRT-PCR): This is the most common method for quantifying gene expression levels. It measures the amount of a specific mRNA transcript in a sample in real-time. nih.govfrontiersin.orgnih.gov The results are often normalized to one or more housekeeping genes (e.g., RPS18, EF1A, RPS5) to control for variations in RNA quantity and quality. nih.govfrontiersin.org

Semiquantitative Duplex RT-PCR: An earlier method that compares the amplification of the target gene to a reference gene in the same PCR reaction. core.ac.uk

Transcriptomic Analysis (RNA-Seq): This high-throughput sequencing method provides a comprehensive view of the entire transcriptome, allowing for the quantification of all expressed genes, including DEFB103, in a given sample. It has been used to study the uterine response to sperm in cattle. biorxiv.orgbiorxiv.org

Research Findings:

Studies have shown a correlation between higher DEFB4 (a gene in the same cluster as DEFB103) copy number and increased mRNA levels. frontiersin.orgcore.ac.uk

In cattle, the expression of DEFB103 is correlated with its genomic copy number and increases during sexual maturation. royalsocietypublishing.orgle.ac.uk Low DEFB103 copy number in bulls is associated with higher DEFB103 expression levels. biorxiv.org

In dogs with atopic dermatitis, studies on CBD103 expression have yielded conflicting results, with some showing decreased expression and others no significant difference compared to healthy dogs. researchgate.netresearchgate.net

In human nasal epithelial cells, DEFB103 expression can be induced by stimuli such as poly(I:C), IFN-β, IFN-λ1, and IL-1β + TNFα. frontiersin.org

Research Models:

Human Cell Lines: Lymphoblastoid and epithelial cell lines are used as in vitro models to study the regulation of β-defensin gene expression. core.ac.ukfrontiersin.org

Animal Tissues: Gene expression has been analyzed in a wide range of tissues from dogs and cattle, including skin, tongue, epididymis, and testis. royalsocietypublishing.orgnih.govresearchgate.net

Clinical Samples: Nasopharyngeal swabs from SARS-CoV-2-infected individuals and skin biopsies from dogs with atopic dermatitis have been used to study DEFB103 expression in disease states. frontiersin.orgcapes.gov.br

Table 2: Primer Sequences for DEFB103 Quantification

SpeciesGenePrimer Sequence (5' -> 3')Assay Type
Human DEFB103F: CATAGGGAGCTCTGCCTTACCAR: TGCAGAACACACCCACTCACTCqPCR (for CNV) plos.org
Human DEFB103BF: TTATTGCAGAGTCAGAGGCGGCR: CTTTCTTCGGCAGCATTTTCGGCqPCR (for expression) origene.com
Canine CBD103F: CBD103 (12)sR: CBD103 (117)aqRT-PCR (for expression) nih.gov
Canine CBD103F: CBD103 CN (421)sR: CBD103 CN (580)aqPCR (for CNV) nih.gov

Future Directions and Research Gaps in Beta Defensin 103 Studies

Elucidation of Regulatory Networks Beyond Known Pathways

While the induction of Beta-defensin 103 (DEFB103) by pro-inflammatory stimuli through pathways like Toll-like receptor (TLR) and nuclear factor-kappa B (NF-κB) is well-documented, a significant gap remains in understanding the broader regulatory networks governing its expression. mdpi.com Future research must delve into alternative signaling cascades and transcription factors that fine-tune DEFB103 levels in different tissues and disease states. For instance, the mitogen-activated protein kinase (MAPK) pathway, including its components JNK, ERK, and p38, has been implicated in the upregulation of β-defensins in response to lipopolysaccharide (LPS), suggesting a more complex regulatory landscape than previously appreciated. mdpi.com

Furthermore, the influence of epigenetic modifications, such as DNA methylation and histone acetylation, on DEFB103 expression is an emerging area of investigation. Understanding how these epigenetic marks are established and dynamically altered in response to environmental cues and during disease progression could reveal novel therapeutic targets for modulating DEFB103 levels. Research into the role of non-coding RNAs, such as microRNAs and long non-coding RNAs, in post-transcriptionally regulating DEFB103 is also warranted. Identifying these novel regulatory elements will provide a more comprehensive picture of how DEFB103 expression is controlled and how it might be precisely manipulated for therapeutic benefit.

Comprehensive Understanding of Dualistic Roles in Inflammation and Disease

This compound exhibits a fascinating dualistic nature, acting as both a pro-inflammatory and an anti-inflammatory mediator. nih.govnih.gov This functional plasticity is highly context-dependent, influenced by the specific microenvironment, the types of cells involved, and the nature of the inflammatory stimulus. A critical future direction is to dissect the molecular switches that determine whether DEFB103 promotes or resolves inflammation.

In some contexts, such as in response to certain pathogens, DEFB103 can amplify the immune response by inducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in immune cells such as monocytes. karger.com Conversely, there is evidence that DEFB103 can suppress inflammation. For example, it has been shown to inhibit the production of IL-1β and may play a role in the resolution of inflammation. nih.gov This suggests that DEFB103 can act as an "alarmin" to signal danger, while also participating in the subsequent dampening of the inflammatory response to prevent excessive tissue damage. frontiersin.org

Future studies should aim to identify the specific receptors and signaling pathways that mediate these opposing effects. For instance, DEFB103 is known to interact with chemokine receptors like CCR2 and CCR6, but the downstream consequences of these interactions in different cell types are not fully understood. mdpi.comreactome.org Investigating how factors such as DEFB103 concentration, post-translational modifications, and the presence of co-factors influence its functional outcome will be crucial for a comprehensive understanding of its role in health and disease.

Exploration of Novel Therapeutic Research Avenues (Pre-clinical)

The multifaceted nature of this compound opens up several exciting avenues for pre-clinical therapeutic research. ontosight.ai

Development of Next-Generation Antimicrobial Peptides

Given its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses, DEFB103 serves as a promising template for the design of novel antimicrobial peptides (AMPs). ontosight.aiprospecbio.com A key advantage of AMPs is that microbes may have a lower propensity to develop resistance against them compared to conventional antibiotics, as they often target fundamental components of microbial membranes. physiology.org

Future research will focus on structure-activity relationship studies to identify the key domains of DEFB103 responsible for its antimicrobial efficacy. This knowledge can be used to design synthetic peptide analogues with enhanced potency, stability, and target specificity. Modifications to the peptide's structure, such as amino acid substitutions, could improve its activity under physiological conditions and reduce potential cytotoxicity. physiology.org The development of smaller, structurally simpler peptides derived from DEFB103 that retain antimicrobial function is also a promising strategy. nih.gov

Strategies for Modulating Host Immune Responses

The immunomodulatory properties of DEFB103 present opportunities for developing therapies that can fine-tune the host immune response. biorxiv.orgmdpi.com Depending on the disease context, the goal may be to either enhance or suppress the inflammatory actions of DEFB103.

For conditions characterized by excessive inflammation, strategies could be developed to antagonize the pro-inflammatory signaling of DEFB103. This might involve small molecule inhibitors that block the interaction of DEFB103 with its receptors or antibodies that neutralize the peptide. Conversely, in situations where a more robust immune response is desired, such as in certain infections or cancers, agonistic molecules that mimic or enhance the pro-inflammatory and chemoattractant functions of DEFB103 could be beneficial. nih.govgenecards.org Understanding the precise mechanisms by which DEFB103 modulates immune cell activity, including its effects on macrophages, dendritic cells, and T-cells, will be critical for designing these targeted immunomodulatory therapies. nih.govphysiology.org

Applications in Advanced Delivery Systems (e.g., Nanomedicine Research)

The therapeutic potential of DEFB103 and its derivatives can be significantly enhanced through the use of advanced delivery systems, particularly in the field of nanomedicine. nih.gov Nanoparticle-based carriers can protect the peptide from degradation, improve its solubility, and enable targeted delivery to specific tissues or cells, thereby increasing its efficacy and minimizing potential side effects. nih.govresearchgate.net

For instance, encapsulating DEFB103 in liposomes or polymeric nanoparticles could facilitate its delivery to sites of infection or inflammation. researchgate.net These nanocarriers can be further functionalized with targeting ligands to enhance their accumulation in desired locations. The unique physicochemical properties of DEFB103 also open avenues for its use in nanomedicine for targeted therapy. prospecbio.com Research in this area will focus on developing stable and biocompatible nanoformulations of DEFB103 and evaluating their therapeutic efficacy in pre-clinical models of infectious and inflammatory diseases.

Cross-Species Comparative Research Insights

Comparative studies of this compound across different species offer valuable insights into its evolutionary history, conserved functions, and species-specific adaptations. The β-defensin gene family exhibits significant copy number variation (CNV) among mammals, with DEFB103 showing extensive multiallelic CNV in species like cattle. biorxiv.orgnih.govroyalsocietypublishing.orgplos.org This variation has been linked to functional consequences, including effects on fertility. biorxiv.orgnih.govplos.org

Phylogenetic analysis has revealed that while many β-defensins are evolutionarily conserved across species, some lineages are specific to certain mammals, suggesting diversification after the divergence of these species. physiology.org For example, a human orthologue for bovine BBD103B has been identified, indicating a conserved ancestral function. royalsocietypublishing.org However, the presence of multiple β-defensin genes in some species, like the expanded repertoire in cattle, suggests neofunctionalization, where duplicated genes acquire new roles. physiology.orgfrontiersin.org

Studying DEFB103 orthologs in different animal models, such as canine β-defensin 103 (CBD103), can provide a deeper understanding of its role in skin immunity and disease. nih.gov Such cross-species research can elucidate the fundamental roles of DEFB103 in innate immunity and reproduction, while also highlighting how evolutionary pressures have shaped its function in different species. These comparative insights can inform the development of DEFB103-based therapies for both human and veterinary medicine. physiology.orgnih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.